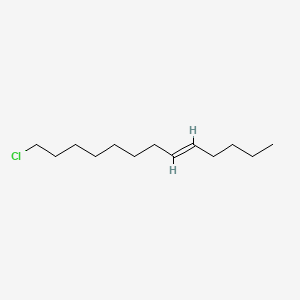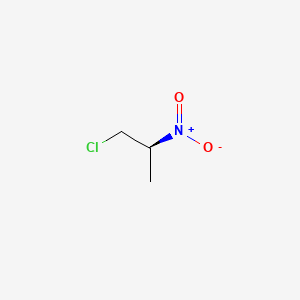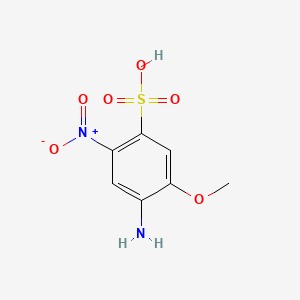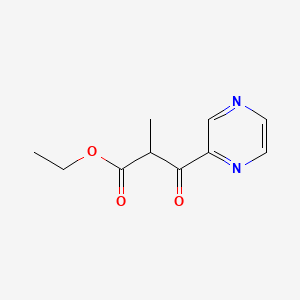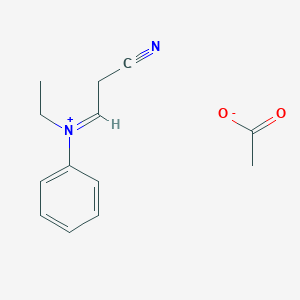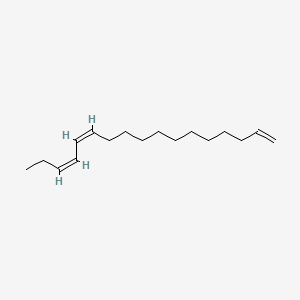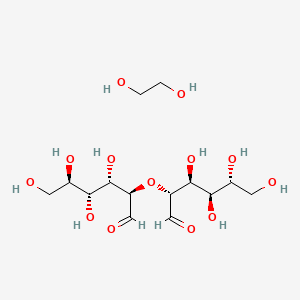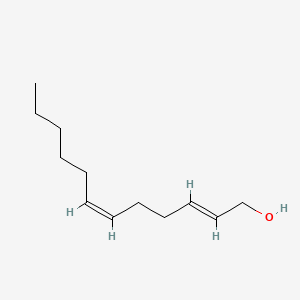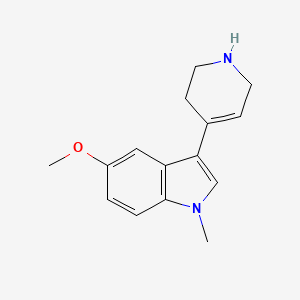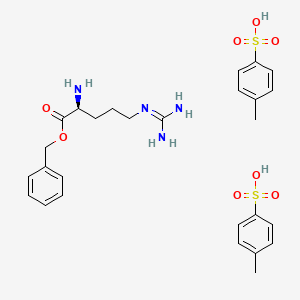
O-Benzyl-L-arginine bis(toluene-p-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-L-arginine bis(toluene-p-sulphonate): is a chemical compound with the molecular formula C27H36N4O8S2 and a molecular weight of 608.72674 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino acid functional groups during peptide synthesis . The compound is known for its stability and ease of deprotection, making it a valuable tool in the synthesis of complex peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-L-arginine bis(toluene-p-sulphonate) typically involves the benzylation of L-arginine using p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature . The benzylation process is followed by the addition of toluene-p-sulfonic acid to form the bis(toluene-p-sulphonate) salt .
Industrial Production Methods: In an industrial setting, the production of O-Benzyl-L-arginine bis(toluene-p-sulphonate) may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Benzyl-L-arginine bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is widely used in organic synthesis for the protection of amino acid functional groups . This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding mechanisms . Its stability and ease of deprotection make it an ideal candidate for such studies .
Medicine: The compound is used in the synthesis of pharmaceutical peptides, which are crucial in the development of new drugs . Its role in protecting amino acid functional groups ensures the integrity of the peptide during synthesis .
Industry: In the industrial sector, O-Benzyl-L-arginine bis(toluene-p-sulphonate) is used in the large-scale production of peptides and other complex organic molecules . Its stability and efficiency make it a valuable tool in chemical manufacturing .
Mechanism of Action
The mechanism of action of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves the protection of amino acid functional groups through benzylation . The benzyl group forms a stable bond with the amino acid, preventing unwanted side reactions during peptide synthesis . The toluene-p-sulphonate groups further stabilize the compound, allowing for easy deprotection when the desired peptide is formed . The molecular targets include the carboxylic acid and amine functional groups of amino acids .
Comparison with Similar Compounds
- O-Benzyl-L-tyrosine bis(toluene-p-sulphonate)
- O-Benzyl-L-serine bis(toluene-p-sulphonate)
- O-Benzyl-L-threonine bis(toluene-p-sulphonate)
Comparison: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is unique in its ability to protect both the carboxylic acid and amine functional groups of L-arginine . This dual protection is not commonly found in similar compounds, making it particularly valuable in peptide synthesis . Additionally, the compound’s stability and ease of deprotection set it apart from other protecting groups .
Properties
CAS No. |
60643-23-4 |
|---|---|
Molecular Formula |
C27H36N4O8S2 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N4O2.2C7H8O3S/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17);2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChI Key |
QIBXSXIUKNEWDS-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


